Ethyl 5-phenylthiophene-2-carboxylate
CAS No.: 19282-39-4
Cat. No.: VC21041766
Molecular Formula: C13H12O2S
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19282-39-4 |
|---|---|
| Molecular Formula | C13H12O2S |
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | ethyl 5-phenylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
| Standard InChI Key | UXNYFCYTHBUYNK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 5-phenylthiophene-2-carboxylate is identified by the CAS number 19282-39-4 and has a molecular formula of C13H12O2S. The compound has a molecular weight of 232.3 g/mol and contains a thiophene core structure with specific functional groups that contribute to its chemical reactivity and potential applications.
Physical Properties
The physical properties of Ethyl 5-phenylthiophene-2-carboxylate are important for understanding its behavior in various chemical and biological systems. While specific data on this exact compound is limited in the provided search results, we can extrapolate some properties based on related compounds. For instance, its related acid form (5-Phenylthiophene-2-carboxylic acid) has a melting point of 186-190°C and requires storage at 2-8°C with protection from light .
| Property | Value |
|---|---|
| Molecular Weight | 232.3 g/mol |
| State at Room Temperature | Solid |
| IUPAC Name | ethyl 5-phenylthiophene-2-carboxylate |
Structural Features
The structure of Ethyl 5-phenylthiophene-2-carboxylate comprises three main components:
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A five-membered thiophene ring containing a sulfur atom
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A phenyl group attached at the 5-position of the thiophene ring
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An ethyl carboxylate group at the 2-position of the thiophene ring
This structural arrangement contributes to the compound's stability and reactivity patterns. The conjugated system extending from the thiophene ring through the phenyl group creates interesting electronic properties that are valuable in materials science applications.
Synthesis Methods
Reaction Conditions
Optimal reaction conditions for the synthesis of this compound would typically include appropriate solvents, catalysts (particularly for cross-coupling reactions), and carefully controlled temperature and pressure parameters. The selection of reaction conditions significantly influences yield and purity of the final product.
Applications in Research and Development
Medicinal Chemistry Applications
Ethyl 5-phenylthiophene-2-carboxylate has shown potential in various medicinal chemistry applications. Like other thiophene derivatives, it exhibits properties that make it a candidate for drug development. Research suggests that compounds with similar structural features may possess:
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Anti-inflammatory properties
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Antimicrobial activity
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Potential anticancer properties
These biological activities make Ethyl 5-phenylthiophene-2-carboxylate and its derivatives subjects of ongoing research in pharmaceutical development.
Synthetic Intermediate Applications
Due to its reactive functional groups, Ethyl 5-phenylthiophene-2-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. The compound's structure allows for various chemical transformations that can lead to:
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More complex heterocyclic systems
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Functionalized materials with specific electronic or optical properties
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Novel pharmaceutical candidates
Materials Science
The thiophene core of Ethyl 5-phenylthiophene-2-carboxylate makes it potentially useful in materials science applications. Similar thiophene-based compounds have been utilized in:
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Organic semiconductors
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Conductive polymers
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Photovoltaic materials
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Optical sensors
Chemical Reactivity
Functional Group Reactivity
Ethyl 5-phenylthiophene-2-carboxylate contains several reactive sites that can undergo various chemical transformations:
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The ester group can undergo hydrolysis, transesterification, reduction, and amidation reactions
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The thiophene ring can participate in electrophilic aromatic substitution reactions
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The phenyl group can be further functionalized through various aromatic substitution reactions
Understanding these reactivity patterns is crucial for utilizing this compound effectively in synthetic pathways.
Characterization Techniques
Analytical Methods
To confirm the structure and purity of Ethyl 5-phenylthiophene-2-carboxylate, several analytical techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive structural determination
Spectroscopic Properties
Spectroscopic data provides valuable information about the compound's structure and purity. While the search results don't provide detailed spectroscopic data specifically for Ethyl 5-phenylthiophene-2-carboxylate, related compounds like 5-Phenylthiophene-2-carboxylic acid show a maximum absorption (λmax) at 310 nm in ethanol , which suggests that our target compound might have similar spectroscopic properties due to structural similarities.
Structural Comparisons with Related Compounds
Relationship to Similar Thiophene Derivatives
Ethyl 5-phenylthiophene-2-carboxylate belongs to a broader family of substituted thiophenes. Understanding its relationship to similar compounds provides context for its properties and applications.
Structure-Activity Relationships
The structural features of Ethyl 5-phenylthiophene-2-carboxylate contribute to its specific chemical and biological properties. Modifications to the basic structure, such as:
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Changes to the ester group
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Substitutions on the phenyl ring
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Additional functional groups on the thiophene ring
These modifications can significantly alter the compound's properties and potential applications, allowing for the development of derivatives with enhanced or targeted activities.
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